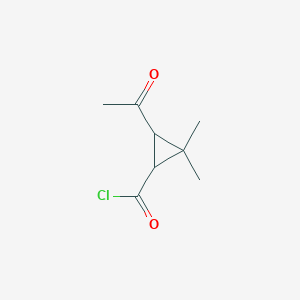
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound with a cyclopropane ring substituted with an acetyl group and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the reaction of 3-acetyl-2,2-dimethylcyclopropane with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
3-Acetyl-2,2-dimethylcyclopropane+SOCl2→3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
化学反応の分析
Types of Reactions
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents can convert the acetyl group to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
科学的研究の応用
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The reactivity of 3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is primarily due to the presence of the carbonyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The acetyl group can also participate in reactions, such as oxidation and reduction, further expanding the compound’s reactivity profile.
類似化合物との比較
Similar Compounds
- 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylate
- 3-Acetyl-2,2-dimethylcyclopropane-1-carbonitrile
- 2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione
Uniqueness
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is unique due to the presence of both an acetyl group and a carbonyl chloride group on the cyclopropane ring. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, reduction, and oxidation, sets it apart from similar compounds.
特性
CAS番号 |
76842-23-4 |
|---|---|
分子式 |
C8H11ClO2 |
分子量 |
174.62 g/mol |
IUPAC名 |
3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO2/c1-4(10)5-6(7(9)11)8(5,2)3/h5-6H,1-3H3 |
InChIキー |
REUKMMPLGNGKPI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(C1(C)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















